bromodeoxyuridine (brdu)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodeoxyuridine can be synthesized through the bromination of deoxyuridine. The reaction typically involves the use of bromine or a bromine-containing compound as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the deoxyuridine molecule .
Industrial Production Methods: Industrial production of bromodeoxyuridine involves large-scale bromination processes, where deoxyuridine is treated with bromine or a bromine-containing compound in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bromodeoxyuridine undergoes various chemical reactions, including substitution reactions, where the bromine atom can be replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom in bromodeoxyuridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize bromodeoxyuridine.
Reduction Reactions: Reducing agents like sodium borohydride can be employed to reduce bromodeoxyuridine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted deoxyuridine derivatives .
Scientific Research Applications
Bromodeoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study DNA synthesis and repair mechanisms.
Biology: Bromodeoxyuridine is employed to label proliferating cells in various biological systems, allowing researchers to track cell division and growth.
Medicine: It is used in cancer research to study tumor cell proliferation and as a radiosensitizer to enhance the effects of radiation therapy.
Mechanism of Action
Bromodeoxyuridine is phosphorylated by cells to form bromodeoxyuridine triphosphate (BrdUTP). This precursor is then incorporated into newly synthesized DNA during the S phase, replacing deoxythymidine triphosphate (dTTP). The incorporation of bromodeoxyuridine into DNA can be detected using antibodies specific for bromodeoxyuridine, coupled with a fluorophore or an enzyme . This allows researchers to visualize and quantify cell proliferation .
Comparison with Similar Compounds
Bromodeoxyuridine is similar to other thymidine analogues, such as:
5-Fluorodeoxyuridine: Another thymidine analogue used in cancer research.
Idoxuridine: Used as an antiviral agent.
Trifluorothymidine: Employed in antiviral and cancer research.
Uniqueness: Bromodeoxyuridine is unique in its ability to be incorporated into DNA and serve as a marker for cell proliferation. Its use as a radiosensitizer and its application in various diagnostic assays further distinguish it from other thymidine analogues .
Properties
Molecular Formula |
C9H11BrN2O5 |
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Molecular Weight |
307.10 g/mol |
IUPAC Name |
5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) |
InChI Key |
WOVKYSAHUYNSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.